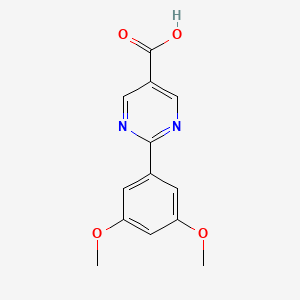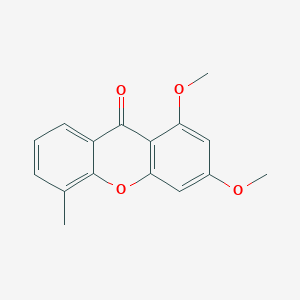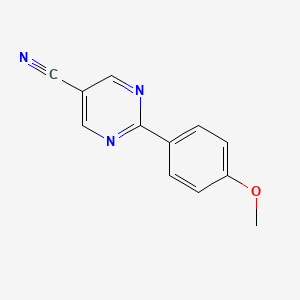
2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. The compound features a pyrimidine ring substituted with a methoxyphenyl group at the 2-position and a carbonitrile group at the 5-position. This unique structure imparts the compound with various biological activities, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with cyanamide. This reaction is carried out under solvent-free conditions, which not only simplifies the process but also makes it more environmentally friendly . The reaction conditions generally include heating the reactants to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solvent-free synthesis protocol mentioned above can be scaled up for industrial applications. The use of solvent-free conditions is advantageous for large-scale production as it reduces the need for solvent recovery and disposal, thereby lowering production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile primarily involves the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition leads to apoptosis (programmed cell death) in cancer cells . The compound binds to specific molecular targets, such as PI3K and AKT, preventing their activation and subsequent signaling. This disruption of the PI3K/AKT pathway ultimately results in the induction of apoptosis and inhibition of cancer cell growth .
Comparación Con Compuestos Similares
- 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
- 2-Amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile
Comparison: 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. For instance, while 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile also exhibits anticancer properties, its mechanism of action and molecular targets may differ . Similarly, 2-Amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile has different functional groups that can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H9N3O |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-16-11-4-2-10(3-5-11)12-14-7-9(6-13)8-15-12/h2-5,7-8H,1H3 |
Clave InChI |
KOWCBUYADGVQIC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC=C(C=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)
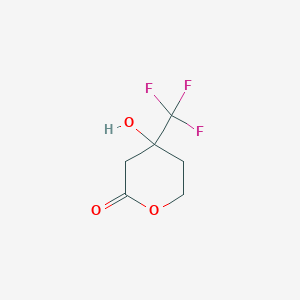
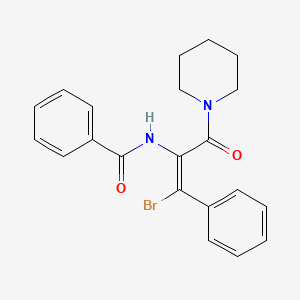
![5-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B11769014.png)

![5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine](/img/structure/B11769030.png)
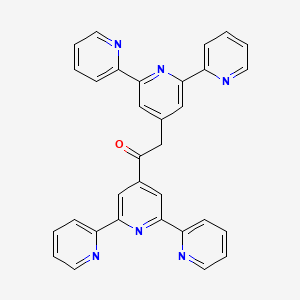
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride](/img/structure/B11769046.png)

![Isoxazolo[5,4-C]pyridine](/img/structure/B11769059.png)
![6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B11769061.png)

